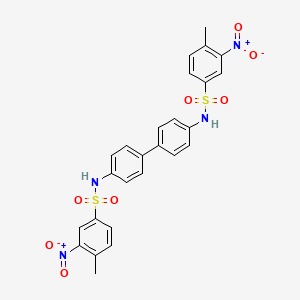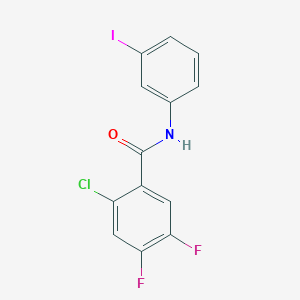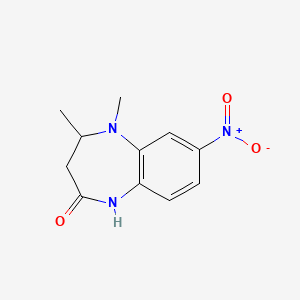
N,N'-biphenyl-4,4'-diylbis(4-methyl-3-nitrobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond. The presence of sulfonamide groups and nitro substituents further enhances its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
The synthesis of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1′-biphenyl]-4,4′-bis(diazonium chloride) . The resulting intermediate is then treated with formaldehyde in the presence of perchloric acid in dioxane to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it interferes with the enzyme’s redox cycle, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and has potential therapeutic applications in various diseases.
Comparaison Avec Des Composés Similaires
{N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) can be compared to other biphenyl derivatives and sulfonamide compounds. Similar compounds include:
- N,N’-Diphenyl-N,N’-bis(4-phenyl-m-tolylamino)phenyl biphenyl-4,4’-diamine
- N,N’-[biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide
What sets {N},{N}‘-BIPHENYL-4,4’-DIYLBIS(4-METHYL-3-NITROBENZENESULFONAMIDE) apart is its specific combination of nitro and sulfonamide groups, which confer unique reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C26H22N4O8S2 |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
4-methyl-N-[4-[4-[(4-methyl-3-nitrophenyl)sulfonylamino]phenyl]phenyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C26H22N4O8S2/c1-17-3-13-23(15-25(17)29(31)32)39(35,36)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-40(37,38)24-14-4-18(2)26(16-24)30(33)34/h3-16,27-28H,1-2H3 |
Clé InChI |
YTIMERIOCXABID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)
![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)
![4,4-dihydroxy-2-(4-methoxyphenyl)-5-[(4-methylphenyl)carbonyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949025.png)
